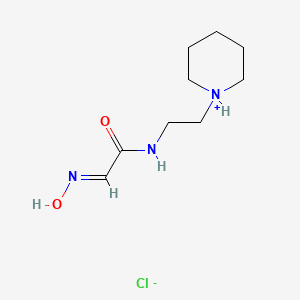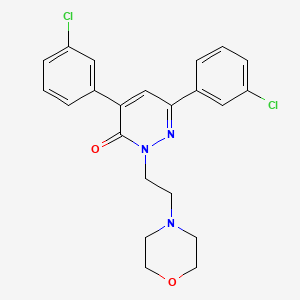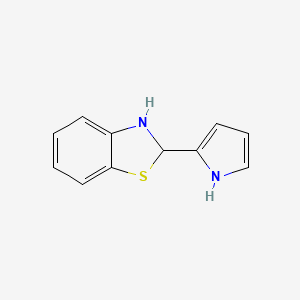![molecular formula C18H36N2O4 B14698559 butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid CAS No. 25648-93-5](/img/structure/B14698559.png)
butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including carbamate and ester linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid typically involves multi-step organic reactions. One common method includes the reaction of butylamine with a suitable ester derivative, followed by carbamation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl carbamate: A simpler analog with similar functional groups.
Methyl butyl ester: Shares ester linkages but differs in the overall structure.
Isobutyl carbamate: Another related compound with slight structural variations.
Uniqueness
Butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its complex structure provides opportunities for various chemical modifications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
25648-93-5 |
|---|---|
Molekularformel |
C18H36N2O4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid |
InChI |
InChI=1S/C18H36N2O4/c1-6-8-12-20(17(22)23)13-18(5,10-7-2)14-24-16(21)19-11-9-15(3)4/h15H,6-14H2,1-5H3,(H,19,21)(H,22,23) |
InChI-Schlüssel |
QPCYJCBDBMQJLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC(C)(CCC)COC(=O)NCCC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


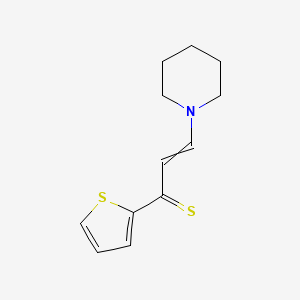
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

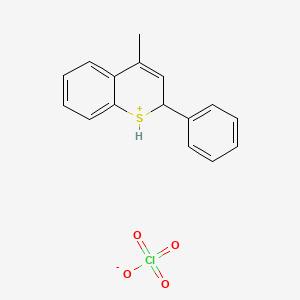
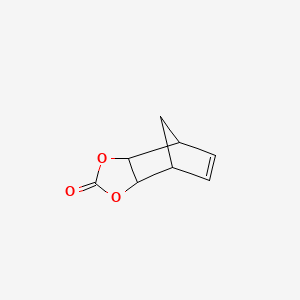
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
